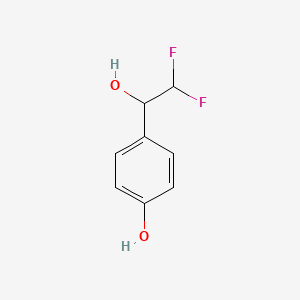
2,2-Difluoro-1-(4-hydroxyphenyl)ethanol
Cat. No. B8560912
M. Wt: 174.14 g/mol
InChI Key: AKGWEMXWSCPYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06541674B2
Procedure details


9.3 g (100 mmol) of phenol and 4.9 g (25 mmol) of 50% w/w difluoroacetaldehyde hydrate in water are introduced into a 100 ml reactor. 50 g of MgO are added. The mixture is stirred and is heated at 100° C. for 7 hours. The catalyst is filtered off.

Name
difluoroacetaldehyde hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
MgO
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[F:9][CH:10]([F:13])[CH:11]=[O:12]>O>[F:9][CH:10]([F:13])[CH:11]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)[OH:12] |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(O)C1=CC=C(C=C1)O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
